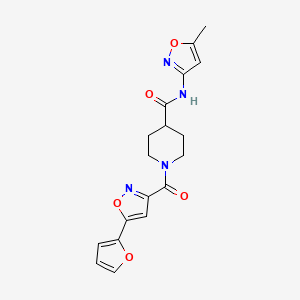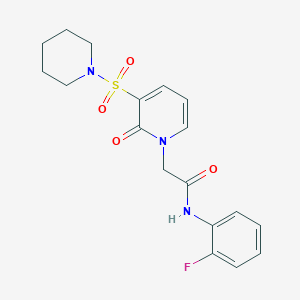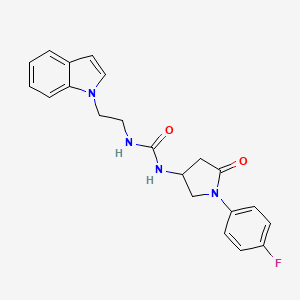![molecular formula C8H6F3N3 B2723195 6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine CAS No. 1391821-43-4](/img/structure/B2723195.png)
6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine” is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . An effective synthesis convention of pyrazolo[1,5-a]pyrimidines has been identified from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines are diverse and can lead to a variety of more complex chemical compounds . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have significant photophysical properties . They have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine, focusing on six unique fields:
Antitumor Agents
6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine has shown potential as a scaffold for developing antitumor agents. Its unique structure allows for the inhibition of specific enzymes and pathways involved in cancer cell proliferation. Researchers have been exploring its derivatives to enhance its efficacy and selectivity against various cancer types .
Fluorescent Probes
This compound is also being investigated for its use in fluorescent probes. Due to its photophysical properties, it can be used in bioimaging and diagnostic applications. The ability to modify its structure allows for the tuning of its fluorescence properties, making it a versatile tool in cellular imaging .
Neuroimaging Agents
6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine derivatives are being explored as potential neuroimaging agents. These compounds can cross the blood-brain barrier and bind to specific targets in the brain, making them useful for imaging techniques such as PET (Positron Emission Tomography) to study neurological disorders .
Enzyme Inhibitors
The compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes, inhibiting their activity. This property is particularly useful in the development of drugs targeting metabolic and signaling pathways in diseases such as diabetes and inflammation .
Antifungal Agents
Research has shown that 6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine can be used to develop antifungal agents. Its derivatives have been tested against various fungal strains, showing promising inhibitory activity. This makes it a potential candidate for treating fungal infections .
Material Science Applications
In material science, this compound is being explored for its use in the development of new materials with unique properties. Its ability to form stable complexes and its photophysical properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Propriétés
IUPAC Name |
6-(trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-6-3-7(12)13-14(6)4-5/h1-4H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGPKQBFCGBYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC(=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


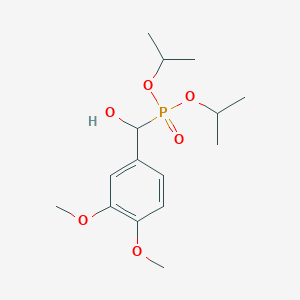
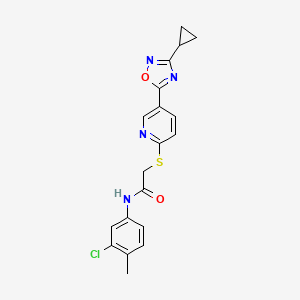
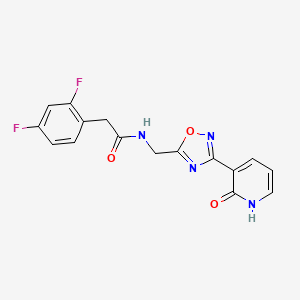
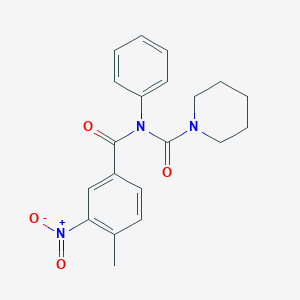
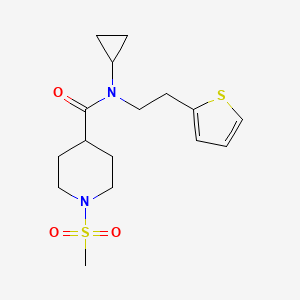
![N-[2-[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2723126.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2723127.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2723128.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2723129.png)
